REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]2[CH2:16][CH2:15][CH2:14][N:12]2[CH:13]=1.C1C(=O)N([I:24])C(=O)C1.[O-]S([O-])(=S)=O.[Na+].[Na+]>CN(C=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]2[CH2:16][CH2:15][CH2:14][N:12]2[C:13]=1[I:24] |f:2.3.4|
|
Name
|
|
Quantity
|
93.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C=1N=C2N(C1)CCC2
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
ice water
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2S2O3
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction suspension was stirred for about 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the final addition
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for about 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The tan colored solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (5×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The solid was stirred with ether (300 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with additional portions of ether (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
was dried in a vacuum oven at about 50-60° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C=1N=C2N(C1I)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.4 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |